D-Gal

Descripción general

Descripción

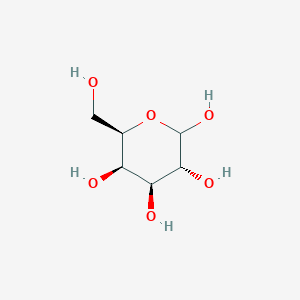

La D-galactosa es un monosacárido que se encuentra naturalmente, comúnmente en productos lácteos, frutas y verduras. Es un epímero C4 de la glucosa, lo que significa que difiere de la glucosa solo en la configuración alrededor del cuarto átomo de carbono. La D-galactosa es un componente crucial de la lactosa, el azúcar que se encuentra en la leche, y juega un papel significativo en varios procesos biológicos.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La D-galactosa ejerce sus efectos a través de varios mecanismos:

Interacciones celulares: La D-galactosa interactúa con receptores celulares específicos, como los de los hepatocitos, facilitando la administración dirigida de fármacos. .

Señalización: Actúa como una molécula de señalización en varias vías bioquímicas, influyendo en las funciones e interacciones celulares.

Análisis Bioquímico

Biochemical Properties

D-Galactose plays a crucial role in biochemical reactions. It is involved in the Leloir pathway, a metabolic pathway for the catabolism of D-Galactose . D-Galactosidase, an enzyme, catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This enzyme has been identified and extracted from yeasts, fungi, bacteria, and plants .

Cellular Effects

D-Galactose has significant effects on various types of cells and cellular processes. For instance, D-Galactose treatment can induce mitochondrial oxidative damage and apoptosis in the cochlear stria vascularis of mice . It can also cause cell swelling, dysfunction, and eventually cell aging .

Molecular Mechanism

At the molecular level, D-Galactose exerts its effects through various mechanisms. It contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway . In addition, D-Galactose can induce oxidative stress, inflammation, and apoptosis in D-Galactose-induced aging mice .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Galactose change over time. For instance, D-Galactose can develop a safe aging model of rodent within a short time to screen anti-aging drugs for neurodegenerative disorders including memory impairment .

Dosage Effects in Animal Models

The effects of D-Galactose vary with different dosages in animal models. Studies have shown that D-Galactose can induce the behavioral impairment of C57 mice in a dose-dependent manner from 50 to 100 mg/kg .

Metabolic Pathways

D-Galactose is involved in several metabolic pathways. The most notable is the Leloir pathway, where D-Galactose is converted into glucose 1-phosphate . This pathway involves several enzymes and cofactors, and it plays a crucial role in energy metabolism .

Transport and Distribution

D-Galactose is transported and distributed within cells and tissues through specific transporters. For instance, SGLT1 is a high-affinity, low-capacity glucose transporter in renal proximal tubules that can efficiently transport D-Galactose .

Subcellular Localization

Some studies suggest that the product of the HUP1 gene, which is involved in D-Glucose transport, is localized in the plasmalemma of D-Glucose-induced Chlorella cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La D-galactosa se puede sintetizar mediante la hidrólisis de la lactosa. Los métodos comunes incluyen:

Hidrólisis ácida: La lactosa se hidroliza utilizando ácidos inorgánicos como el ácido sulfúrico a alta temperatura y presión para producir D-galactosa y glucosa.

Hidrólisis enzimática: La lactosa se hidroliza utilizando la enzima β-galactosidasa, que descompone específicamente la lactosa en D-galactosa y glucosa.

Extracción: La D-galactosa también se puede extraer de polisacáridos vegetales y otras fuentes naturales.

Métodos de producción industrial: La producción industrial de D-galactosa se basa principalmente en la hidrólisis ácida de la lactosa debido a su rentabilidad y eficiencia. El proceso implica:

- Hidrolizar la lactosa utilizando ácido sulfúrico.

- Neutralizar la mezcla de reacción.

- Purificar la D-galactosa resultante mediante cristalización y filtración .

Tipos de reacciones:

Oxidación: La D-galactosa se puede oxidar para producir ácido D-galactónico.

Reducción: La reducción de D-galactosa produce D-galactitol, un alcohol de azúcar.

Glucosilación: La D-galactosa puede sufrir glucosilación para formar glucósidos.

Reactivos y condiciones comunes:

Oxidación: Ácido nítrico, galactosa oxidasa.

Reducción: Borohidruro de sodio.

Glucosilación: Catalizadores ácidos como el ácido clorhídrico

Productos principales:

Oxidación: Ácido D-galactónico.

Reducción: D-galactitol.

Glucosilación: Varios glucósidos

Comparación Con Compuestos Similares

La D-galactosa es similar a otras hexosas como la D-glucosa y la D-fructosa:

D-Glucosa: Ambas son aldohexosas, pero la D-galactosa difiere en la configuración alrededor del cuarto átomo de carbono.

D-Fructosa: Una cetohexosa, que difiere en la posición del grupo carbonilo.

Unicidad:

Especificidad: La D-galactosa participa específicamente en la síntesis de glucoproteínas y glucolípidos, particularmente en los tejidos nerviosos.

Aplicaciones: Su papel en la inducción de la senescencia celular y la administración dirigida de fármacos lo hace único entre las hexosas

Compuestos similares:

- D-Glucosa

- D-Fructosa

- D-Manosa

Actividad Biológica

D-Galactose, a monosaccharide sugar, plays a significant role in various biological processes and has been the subject of extensive research due to its diverse effects on health and disease. This article explores the biological activity of D-Galactose, focusing on its mechanisms of action, therapeutic potential, and implications in aging and oxidative stress.

D-Galactose exerts its biological effects through several mechanisms:

- Oxidative Stress Modulation : D-Galactose has been shown to enhance oxidative metabolism, which can lead to increased production of reactive oxygen species (ROS). This hormetic effect may strengthen cellular resilience against oxidative stress, particularly in the context of ionizing radiation exposure .

- Gut Microbiota Alteration : Research indicates that D-Galactose can modulate gut microbiota composition, which is crucial for maintaining intestinal health and protecting against radiation-induced damage. Specifically, it promotes beneficial microbial populations that enhance gut recovery after injury .

- Aging Model : Chronic administration of D-Galactose has been utilized to model aging in laboratory settings. It induces cognitive decline and motor skill deterioration similar to natural aging processes, making it a valuable tool for studying age-related diseases .

Therapeutic Potential

D-Galactose's biological activities suggest several therapeutic applications:

- Radioprotection : Studies have demonstrated that D-Galactose can protect against ionizing radiation by enhancing oxidative metabolism and altering gut microbiota, leading to improved survival rates in irradiated mice .

- Bone Health : In obesity models, D-Galactose treatment exacerbated bone loss and inflammation, indicating its complex role in bone metabolism. This suggests that while it may have protective effects in some contexts, it can also contribute to negative outcomes in others .

- Neuroprotection : The compound's ability to modulate oxidative stress pathways positions it as a potential neuroprotective agent. Its effects on cognitive functions in aging models highlight the need for further exploration in neurodegenerative diseases .

Table 1: Summary of Key Research Findings on D-Galactose

Case Study: Aging Model Using D-Galactose

A study administered D-Galactose to mice over a prolonged period to evaluate its effects on aging. The results indicated significant deterioration in cognitive functions as measured by behavioral tests such as the Y-maze test. Notably, serum lactate levels remained stable, indicating no mitochondrial toxicity despite cognitive impairments . This highlights the dual nature of D-Galactose as both a model for studying aging and a potential therapeutic target.

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015860 | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10257-28-0, 59-23-4 | |

| Record name | D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: D-galactose, when administered in high doses, exceeds the body's metabolic capacity. This leads to the accumulation of D-galactose and its metabolites, such as galactitol and advanced glycation end products (AGEs). [, , , ] These molecules contribute to oxidative stress by increasing reactive oxygen species (ROS) production and impairing antioxidant defense mechanisms. [, , , ] This oxidative stress, in turn, damages cellular components, accelerates cellular senescence, and contributes to various age-related changes. [, , , , ]

ANone: D-galactose administration in animal models has been shown to induce a range of aging-like effects, including:

- Cognitive decline: Impairment in learning and memory, resembling age-related cognitive decline. [, , , , , ]

- Oxidative stress: Increased levels of oxidative stress markers like malondialdehyde (MDA) and decreased activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [, , , , ]

- Neurological changes: Accumulation of β-amyloid (Aβ) plaques in the brain, a hallmark of Alzheimer’s disease, and hippocampal damage. [, , ]

- Hormonal imbalances: Alterations in sex hormone levels, including decreased testosterone in males and estrogen in females. [, , ]

- Organ dysfunction: Impairment in various organs, including the liver, kidneys, heart, and reproductive organs. [, , , , , , , ]

A: Research suggests that D-galactose may not affect all organs equally. For instance, one study found that D-galactose primarily affected muscle strength in mice without significantly impacting spatial memory or locomotor coordination. [] Another study observed differential effects on bone health, with male rats exhibiting osteoporosis but female rats showing no significant changes. []

A:

- Key Spectroscopic Data:

A: While D-galactose administration can accelerate aging-like changes in animal models, it is essential to recognize that it does not fully replicate the complexities of natural aging. D-galactose primarily induces oxidative stress and its downstream consequences, which are just one aspect of the multifactorial aging process. [] Nevertheless, D-galactose-induced aging models provide a valuable tool for studying specific aspects of aging and evaluating potential anti-aging interventions.

ANone: Numerous studies have explored potential protective strategies against D-galactose-induced aging, with promising results observed for various interventions:

- Antioxidants: Supplementation with antioxidants like Vitamin E, ascorbic acid, and plant extracts rich in polyphenols has been shown to mitigate D-galactose-induced oxidative stress and improve associated impairments. [, , , , , , ]

- Exercise: Regular physical activity, such as swimming or treadmill running, has demonstrated protective effects against D-galactose-induced oxidative stress, cognitive decline, and organ damage. [, , ]

- Dietary interventions: Specific dietary components, such as fructo-oligosaccharides and L-arginine, have shown promise in attenuating D-galactose-induced aging-related changes. [, ]

- Pharmacological agents: Compounds like curcumin, phlorizin, and diosgenin have been investigated for their potential to counteract D-galactose-induced aging, with promising findings related to their antioxidant, anti-apoptotic, and neuroprotective properties. [, , ]

- Electroacupuncture: This traditional Chinese medicine technique has shown potential in ameliorating D-galactose-induced memory impairment and hippocampal damage, possibly through its antioxidant and anti-stress effects. []

ANone: The protective effects observed in various studies are attributed to multiple mechanisms, including:

- Enhanced antioxidant defense: Many interventions, particularly antioxidants, directly scavenge ROS or boost the activity of endogenous antioxidant enzymes, thereby mitigating oxidative stress. [, , , , , ]

- Reduced inflammation: Some interventions can suppress the inflammatory response triggered by D-galactose, further protecting cells and tissues from damage. [, , ]

- Modulation of cell signaling pathways: Certain compounds, like diosgenin and phlorizin, have been shown to influence cell signaling pathways involved in apoptosis (programmed cell death) and cell survival, thereby promoting cell viability and organ function. [, ]

- Neuroprotection: Interventions that specifically target the brain, such as electroacupuncture or curcumin, may directly protect neurons from D-galactose-induced damage and improve cognitive function. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.